molecular formula C11H10N2O2 B6601282 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine CAS No. 64993-06-2

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine

Cat. No. B6601282
CAS RN: 64993-06-2
M. Wt: 202.21 g/mol
InChI Key: DYMRREZETGXUKO-UHFFFAOYSA-N
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Description

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine (MDQ) is a heterocyclic amine compound that has been studied for its potential applications in the synthesis of pharmaceuticals, materials science, and biochemistry. MDQ is a colorless, water-soluble solid that has a melting point of 122-123°C and a boiling point of 335-338°C. It is a versatile building block for organic synthesis and has been used in the synthesis of various compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.

Mechanism of Action

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine is believed to act by binding to specific sites on enzymes, receptors, or other molecules. This binding can either activate or inhibit the target molecule, depending on the specific target. For example, this compound has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. By binding to this enzyme, this compound can inhibit its activity, leading to an increase in the levels of acetylcholine in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-fungal effects. In addition, this compound has been shown to have anti-oxidant and anti-apoptotic effects. In humans, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-fungal effects, as well as anti-oxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has several advantages and limitations for use in laboratory experiments. One of the advantages of this compound is that it is a versatile building block for organic synthesis, which allows for the synthesis of a variety of compounds. In addition, this compound is a water-soluble compound, which makes it easy to work with in a laboratory setting. However, one of the limitations of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine research. One potential direction is to further study the biochemical and physiological effects of this compound. This could include studying the effects of this compound on various diseases, such as cancer, inflammation, and fungal infections. Another potential direction is to develop new methods for synthesizing this compound, which could lead to more efficient and cost-effective production of the compound. Finally, further research could be conducted to determine the mechanism of action of this compound, which could lead to the development of new drugs and therapies.

Synthesis Methods

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine is synthesized using a variety of methods, including the reaction of 2-methoxybenzaldehyde with dimethylformamide (DMF), followed by the addition of sodium borohydride and sodium hydroxide. This reaction yields a mixture of this compound and its mono- and di-methylated derivatives. Another method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate and sodium borohydride, followed by the addition of sodium hydroxide. This reaction yields an enol ester, which is then hydrolyzed to yield this compound.

Scientific Research Applications

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has been studied for its potential applications in biochemistry, materials science, and pharmaceuticals. In biochemistry, this compound has been used to synthesize various compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs. In materials science, this compound has been used to synthesize polymers, such as polyurethanes, and to synthesize nanomaterials. In pharmaceuticals, this compound has been used to synthesize various drugs, including antifungal agents, anti-inflammatory agents, and anti-viral agents.

properties

IUPAC Name

9-methyl-[1,3]dioxolo[4,5-f]quinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-13-10-7(12)4-8-11(9(6)10)15-5-14-8/h2-4H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMRREZETGXUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=C(C2=NC=C1)N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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